molecular formula C7H9FO3 B136517 Methyl 1-fluoro-2-oxocyclopentanecarboxylate CAS No. 141420-01-1

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Cat. No.: B136517
CAS No.: 141420-01-1
M. Wt: 160.14 g/mol
InChI Key: QZEOPPWQOABLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is an organic compound featuring a cyclopentane ring substituted with a fluorine atom, a methyl ester group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-2-oxocyclopentanecarboxylate typically involves the fluorination of a precursor compound, such as Methyl 2-oxocyclopentanecarboxylate, followed by esterification. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-2-oxocyclopentanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Substitution: Various substituted cyclopentanecarboxylates.

    Reduction: Methyl 1-fluoro-2-hydroxycyclopentanecarboxylate.

    Oxidation: Methyl 1-fluoro-2-oxocyclopentanecarboxylic acid.

Scientific Research Applications

Methyl 1-fluoro-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The ketone and ester groups can participate in various chemical reactions, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-chloro-2-oxocyclopentanecarboxylate: Contains a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

Uniqueness

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 1-fluoro-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3/c1-11-6(10)7(8)4-2-3-5(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEOPPWQOABLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, methyl 1-fluoro-2-oxocyclopentanecarboxylate was prepared from methyl 2-oxocyclopentanecarboxylate referring to the process described in Tetrahedron Letters 27 (37), 4465-4468 (1986). Then, 2.3 g (0.032 mol) of trimethylamine-borane complex and 5.0 g (0.031 mol) of the methyl 1-fluoro-2-oxocyclopentanecarboxylate were added to 50 ml of dry diglyme, the resulting solution was cooled to 0° C., and while it as stirred in the stream of nitrogen, 0.8 ml of boron trifluoride etherate was added dropwise. The resulting solution was stirred at room temperature for 1 hour and then poured into a saturated aqueous sodium bicarbonate solution, followed by extraction with ether. The ether layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled away to obtain 4.5 g (yield: 89%) of the objective methyl 1-fluoro-2-hydroxycyclopentanecarboxylate in cis form (compound number 2a; the substance such that the substituent at the 2-position is supposed to take cis configuration when the methoxycarbonyl group at the 1-position is taken as a standard) which contains almost no the same in trans form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-fluoro-2-oxocyclopentanecarboxylate
Reactant of Route 2
Methyl 1-fluoro-2-oxocyclopentanecarboxylate
Reactant of Route 3
Methyl 1-fluoro-2-oxocyclopentanecarboxylate
Reactant of Route 4
Methyl 1-fluoro-2-oxocyclopentanecarboxylate
Reactant of Route 5
Methyl 1-fluoro-2-oxocyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.